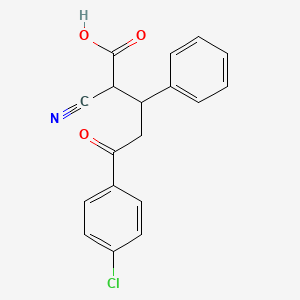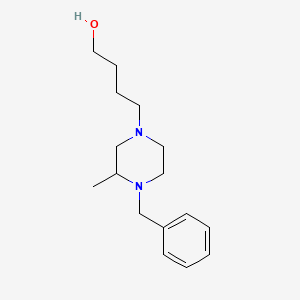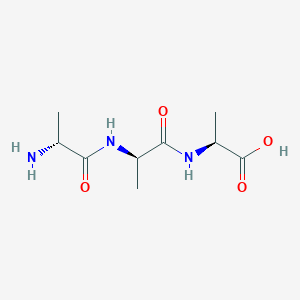![molecular formula C11H20O2 B14724242 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 5422-00-4](/img/structure/B14724242.png)
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane is an organic compound with the molecular formula C₁₁H₂₀O₂. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is notable for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The process involves the formation of a spirocyclic ketal through a condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways. The exact pathways depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A similar spiro compound with different substituents.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Another variant with different methyl group positions.
Uniqueness
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity .
Propiedades
Número CAS |
5422-00-4 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2,4-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O2/c1-9-8-10(2)13-11(12-9)6-4-3-5-7-11/h9-10H,3-8H2,1-2H3 |
Clave InChI |
CZGIJQAHFHUISO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC2(O1)CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B14724162.png)
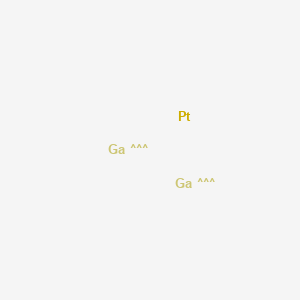
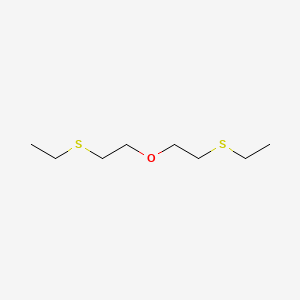

![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)
![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)

![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)
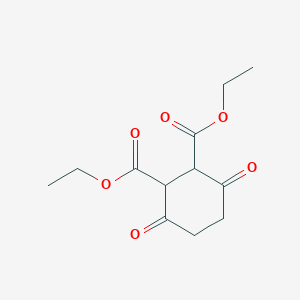

![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
